3-(4-Methanesulfonylphenoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methanesulfonylphenoxy)pyrrolidine is a chemical compound with the molecular formula C11H15NO3S It is characterized by a pyrrolidine ring attached to a phenoxy group, which is further substituted with a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methanesulfonylphenoxy)pyrrolidine typically involves the reaction of 4-methanesulfonylphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of pyrrolidine to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methanesulfonylphenoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler phenoxy-pyrrolidine structure.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and potential biological activity.
Reduction: Simplified phenoxy-pyrrolidine compounds with altered electronic properties.
Substitution: A variety of substituted phenoxy-pyrrolidine derivatives with diverse functional groups.
Scientific Research Applications
3-(4-Methanesulfonylphenoxy)pyrrolidine has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methanesulfonylphenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The pyrrolidine ring provides structural rigidity and enhances binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylsulfonylphenoxy)pyrrolidine: Similar structure but with a methyl group instead of methanesulfonyl.
3-(4-Chlorophenoxy)pyrrolidine: Contains a chlorine atom instead of the methanesulfonyl group.
3-(4-Nitrophenoxy)pyrrolidine: Substituted with a nitro group, leading to different electronic properties.
Uniqueness
3-(4-Methanesulfonylphenoxy)pyrrolidine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C11H15NO3S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenoxy)pyrrolidine |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)11-4-2-9(3-5-11)15-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 |
InChI Key |
DJBSFGFJLDDSOD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.